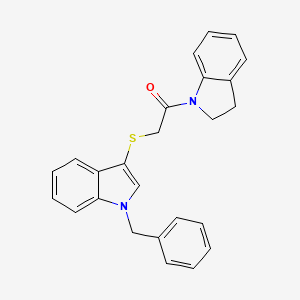
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, commonly known as BITE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BITE is a synthetic compound that belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. The derivatives exhibited significant anti-inflammatory activity in experimental models (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Antifungal Activities
- Novel 1H-indole derivatives, including those related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been shown to possess significant antimicrobial and antifungal properties. These derivatives were effective against a range of microbial species (Letters in Applied NanoBioScience, 2020).
Computational Study and In Vivo Activity
- Computational studies on 1-(1H-indol-1-yl)ethanone derivatives, closely related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, focused on their effects on the COX-2 enzyme. These studies were complemented by in vivo analyses of their analgesic and anti-inflammatory activities, revealing significant biological properties (Kumar et al., 2022).
Antioxidant Properties
- Derivatives of 1H-indole, including compounds similar to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been found to exhibit notable antioxidant activities. These compounds were synthesized and compared to standard drugs like Ascorbic acid in their effectiveness (Gopi, Sastry, & Dhanaraju, 2016).
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-25(27-15-14-20-10-4-6-12-22(20)27)18-29-24-17-26(16-19-8-2-1-3-9-19)23-13-7-5-11-21(23)24/h1-13,17H,14-16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYYDMUWLVZORM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)
![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)
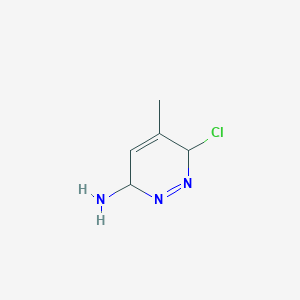
![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)

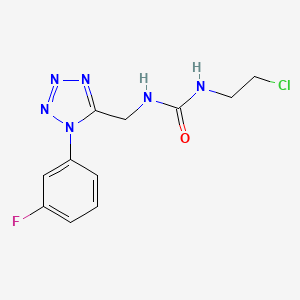
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)
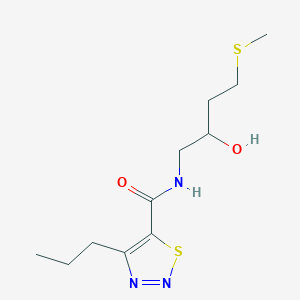
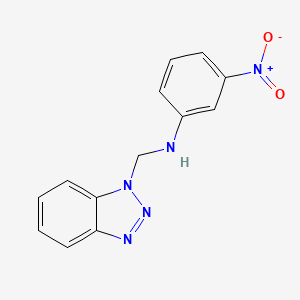
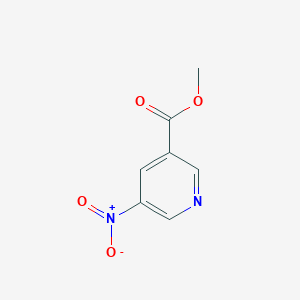
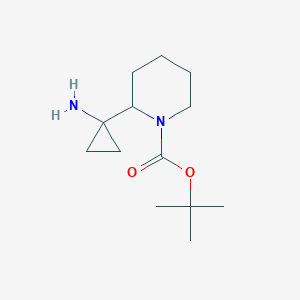
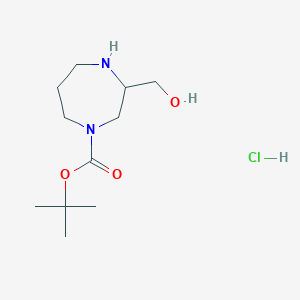
![Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2409045.png)
![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)